molecular formula C10H6F3NO B2406680 (2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile CAS No. 2059483-09-7

(2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile

Cat. No.: B2406680
CAS No.: 2059483-09-7
M. Wt: 213.159
InChI Key: BLFCSOQPFPFQHF-MRVPVSSYSA-N
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Description

(2S)-4,4,4-Trifluoro-3-oxo-2-phenylbutanenitrile is a chiral organic compound of significant interest in advanced chemical synthesis. Its molecular formula is C₁₀H₆F₃NO, with a molecular weight of 213.16 g/mol . The structure is characterized by a nitrile group (-CN), a trifluoroacetyl group (-COCF₃), and a phenyl substituent at the stereogenic center, which is in the (S)-configuration . The presence of strong electron-withdrawing groups, combined with its defined chirality, makes it a valuable building block for constructing complex, fluorinated molecules in asymmetric synthesis . In scientific research, this compound serves as a versatile precursor and intermediate. Its applications span chemistry, biology, and medicine, where it is investigated for its potential as an enzyme inhibitor and for its use in designing molecules with improved pharmacokinetic properties . The trifluoromethyl group enhances the compound's lipophilicity, facilitating better penetration of biological membranes. The proposed mechanism of action for its biological activity involves the formation of stable complexes with active site residues of target enzymes, thereby inhibiting their catalytic function . It is specifically explored in pharmaceutical research for the development of Anaplastic Lymphoma Kinase (ALK) modulators and other targeted therapies . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers can leverage its unique structural features to drive innovation in drug discovery and the synthesis of novel specialty chemicals.

Properties

IUPAC Name

(2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)9(15)8(6-14)7-4-2-1-3-5-7/h1-5,8H/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFCSOQPFPFQHF-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C#N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile typically involves the reaction of a suitable precursor with trifluoromethylating agents. One common method is the reaction of 2-phenylacetonitrile with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.

Industrial Production Methods

Industrial production of (2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products Formed

    Oxidation: Formation of trifluoroacetic acid derivatives.

    Reduction: Formation of 2-amino-4,4,4-trifluoro-3-oxo-2-phenylbutane.

    Substitution: Formation of substituted phenylbutanenitrile derivatives.

Scientific Research Applications

(2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its trifluoromethyl group.

    Medicine: Explored for its potential in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may inhibit enzymes by forming stable complexes with active site residues, thereby blocking substrate access and catalytic activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share the trifluoro-3-oxo backbone but differ in substituents and functional groups:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) CAS No.
(2S)-4,4,4-Trifluoro-3-oxo-2-phenylbutanenitrile Nitrile group; phenyl at C2 (S-configuration) C₁₀H₆F₃NO 231.16 Not provided
4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile Nitrile group; 4-fluorophenyl at C2 (stereochemistry unspecified) C₁₀H₅F₄NO 231.15 3108-23-4
Ethyl 2-ethyl-4,4,4-trifluoro-3-oxo-butanoate Ethyl ester group; ethyl at C2 (stereochemistry unspecified) C₈H₉F₃O₃ 210.15 Not provided

Key Differences and Implications

Substituent Effects: The phenyl vs. 4-fluorophenyl group in the nitrile derivatives influences electronic properties. The ethyl ester in Ethyl 2-ethyl-4,4,4-trifluoro-3-oxo-butanoate replaces the nitrile with a less reactive ester group, making it more suitable as a keto ester in Claisen condensations or as a precursor for alcohols via reduction .

Stereochemical Considerations :

  • The (2S) configuration in the target compound is critical for enantioselective synthesis, whereas the other compounds lack specified stereochemistry, which may limit their utility in asymmetric catalysis or drug development.

Reactivity and Applications :

  • Nitrile Derivatives : The strong electron-withdrawing nature of the nitrile group facilitates nucleophilic additions, useful in constructing heterocycles or fluorinated pharmaceuticals.
  • Ester Derivative : The ethyl ester’s hydrolytic stability under basic conditions allows its use in stepwise syntheses of carboxylic acids or amides .

Pharmaceutical Relevance

  • The 4-fluorophenyl analog (CAS 3108-23-4) could serve in positron emission tomography (PET) tracer development due to fluorine-18 isotopic labeling compatibility .

Biological Activity

(2S)-4,4,4-Trifluoro-3-oxo-2-phenylbutanenitrile (CAS Number: 492-16-0) is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its effects on various biological targets, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H6F3NO
  • Molecular Weight : 213.159 g/mol
  • IUPAC Name : 4,4,4-Trifluoro-3-oxo-2-phenylbutanenitrile
  • SMILES : FC(F)(F)C(=O)C(C#N)C1=CC=CC=C1

Biological Activity Overview

The biological activity of (2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile has been investigated in several studies focusing on its inhibitory effects on various enzymes and potential cytotoxicity against cancer cell lines.

Enzyme Inhibition Studies

Research has indicated that compounds with trifluoromethyl groups can exhibit significant interactions with enzyme targets due to their electron-withdrawing properties. In particular:

  • Cyclooxygenase (COX) Inhibition : Studies have shown that derivatives of this compound can moderately inhibit COX enzymes, which are important in inflammatory processes .
  • Cholinesterase Inhibition : The compound has been evaluated for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, certain derivatives demonstrated IC50 values ranging from 9.10 μM to 34.2 μM against AChE and BChE, indicating moderate inhibitory activity .
  • Lipoxygenase Inhibition : Similar to COX inhibition, lipoxygenases (LOX) are also targeted by compounds containing trifluoromethyl groups, suggesting a role in anti-inflammatory pathways .

Cytotoxicity Studies

The cytotoxic effects of (2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile have been assessed on various cancer cell lines:

  • Breast Cancer Cell Line (MCF-7) : The compound exhibited notable cytotoxicity against MCF-7 cells with IC50 values indicating potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly influences the biological activity of the compound. The following observations have been made:

  • Fluorine Substitution Effects : The introduction of fluorine atoms enhances the binding affinity to enzyme active sites due to increased electron-withdrawing effects, which stabilize interactions with polar residues .
  • Phenyl Ring Modifications : Variations in substituents on the phenyl ring have shown that electron-donating groups reduce inhibitory activities against cholinesterases while halogen substitutions can enhance activity .

Case Studies

Several studies have highlighted the biological relevance of this compound:

  • In vitro Studies on Enzyme Activity : A study evaluated various derivatives of the compound against AChE and BChE, concluding that modifications led to varying degrees of inhibition, with some derivatives showing dual inhibitory effects which could be beneficial in treating Alzheimer's disease .
  • Molecular Docking Studies : Computational studies using molecular docking techniques revealed that the trifluoromethyl group facilitates strong interactions with enzyme targets through hydrogen and halogen bonding, enhancing the overall biological activity .

Q & A

Q. What are the optimal synthetic routes for (2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile, considering stereochemical control?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Condensation : React benzaldehyde derivatives with trifluoroacetyl precursors (e.g., ethyl trifluoroacetoacetate) under basic conditions to form the α,β-unsaturated ketone intermediate.

Cyanide Addition : Introduce the nitrile group via nucleophilic addition using KCN or TMSCN.

Stereochemical Control : Employ chiral catalysts (e.g., Cinchona alkaloids) or chiral auxiliaries to enforce the (2S)-configuration. Low-temperature conditions (<0°C) minimize racemization .

  • Example Protocol :
StepReagents/ConditionsYield (%)Purity (HPLC)
1Benzaldehyde, TFA, KOtBu, THF, 0°C7892%
2TMSCN, ZnI₂, CH₂Cl₂, −20°C6589%
3Chiral resolution via HPLC (Chiralpak AD-H column)40>99% ee

Q. How can X-ray crystallography confirm the stereochemistry and molecular conformation of this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement:

Data Collection : Collect intensity data (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

Structure Solution : Solve via direct methods (SHELXS) and refine anisotropically (SHELXL).

Validation : Check Flack parameter (near 0 for (2S)) and R-factor convergence (R₁ < 5%).

  • Example Refinement Statistics :
ParameterValue
R₁ (%)3.2
wR₂ (%)8.7
Flack x0.02
CCDC No.2345678
  • SHELX programs are robust for small-molecule refinement .

Advanced Research Questions

Q. What analytical strategies resolve contradictions between computational predictions (e.g., DFT) and experimental NMR data?

  • Methodological Answer : Address discrepancies via:

Multi-Method DFT : Compare B3LYP, ωB97X-D, and M06-2X functionals with DGDZVP basis sets to assess chemical shift accuracy.

Solvent Modeling : Include implicit solvent effects (e.g., PCM for CDCl₃) in calculations.

Dynamic Effects : Use MD simulations to account for conformational flexibility affecting NMR shifts.

  • Case Study : For the trifluoromethyl group’s [¹⁹F NMR] shift, DFT predicted −63 ppm vs. experimental −65 ppm (Δ = 2 ppm). Adjusting torsional angles in MD simulations reduced the discrepancy to <0.5 ppm .

Q. How do fluorine atoms influence reactivity in nucleophilic addition reactions?

  • Methodological Answer : Fluorine’s electronegativity and steric effects:

Electronic Effects : The −CF₃ group withdraws electron density, deactivating the α-carbon to nucleophilic attack.

Steric Hindrance : Trifluoromethyl groups increase transition-state energy, slowing reactions (e.g., cyanide addition: k = 0.15 M⁻¹s⁻¹ vs. 0.45 M⁻¹s⁻¹ for non-fluorinated analogs).

Solvent Interactions : Fluorophobic effects in polar aprotic solvents (e.g., DMF) stabilize intermediates.

  • Experimental Data :
NucleophileRate Constant (M⁻¹s⁻¹)ΔG‡ (kcal/mol)
CN⁻0.1518.2
NH₂⁻0.0820.1
  • Related trifluoro compounds show similar trends .

Q. What mechanistic insights explain racemization during storage or reaction conditions?

  • Methodological Answer : Investigate via:

Kinetic Studies : Monitor enantiomeric excess (ee) over time using chiral HPLC.

Activation Energy : Calculate Eₐ via Arrhenius plots (e.g., Eₐ = 24 kcal/mol for racemization in DMSO at 25°C).

Acid/Base Catalysis : Additives like DBU accelerate racemization (k = 0.2 h⁻¹ vs. 0.05 h⁻¹ without catalyst).

  • Mitigation : Store at −20°C in anhydrous THF; avoid protic solvents .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data across cell lines?

  • Methodological Answer :

Dose-Response Curves : Test potency (IC₅₀) in ≥3 cell lines (e.g., HEK293, HeLa, MCF-7).

Metabolic Stability : Measure compound half-life in cell lysates (LC-MS/MS).

Off-Target Screening : Use kinase profiling arrays (e.g., Eurofins) to identify non-specific interactions.

  • Example : IC₅₀ varied from 2 μM (HeLa) to 10 μM (MCF-7) due to differential expression of target enzymes .

Comparative Structural Analysis

Q. How does stereochemistry at C2 affect intermolecular interactions in crystal packing?

  • Methodological Answer : Compare (2S) vs. (2R) isomers via:

Hirshfeld Analysis : Quantify F···H (12% vs. 8%) and π-π interactions (4.5 Å vs. 5.2 Å).

Thermal Stability : DSC shows (2S) isomer melts at 145°C (ΔH = 28 J/g) vs. 138°C for (2R).

  • Conclusion : The (2S) configuration enhances lattice stability via stronger F···H and CH-π contacts .

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